molecular formula C7H4Br2F2 B1447424 2,6-Dibromo-3,5-difluorotoluene CAS No. 1805121-78-1

2,6-Dibromo-3,5-difluorotoluene

Cat. No. B1447424
M. Wt: 285.91 g/mol
InChI Key: WYYBHXCNJNVQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-3,5-difluorotoluene (2,6-DBDFT) is a halogenated aromatic compound, which has been widely used in the chemical and pharmaceutical industries due to its unique properties. It is a colorless, volatile liquid with a sweet odor and a boiling point of 114 °C. It is insoluble in water but soluble in organic solvents. 2,6-DBDFT has been used as a starting material for the synthesis of various pharmaceuticals, as well as for the production of polymers, dyes, and other organic compounds.

Scientific Research Applications

2,6-Dibromo-3,5-difluorotoluene has been extensively studied in the scientific literature as a model compound for the study of halogenated aromatic compounds. It has been used to study the effects of halogenation on the properties of aromatic compounds, such as solubility and reactivity. Additionally, it has been used to investigate the effects of halogenation on the biochemistry and physiology of organisms.

Mechanism Of Action

The mechanism of action of 2,6-Dibromo-3,5-difluorotoluene is not fully understood. It is believed that the halogenation of the aromatic ring increases the electron density of the molecule, which increases its reactivity. This increased reactivity can lead to the formation of reactive intermediates, which can then react with other molecules, such as proteins and DNA.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,6-Dibromo-3,5-difluorotoluene are not well understood. In animal studies, exposure to 2,6-Dibromo-3,5-difluorotoluene has been linked to an increased risk of cancer, as well as reproductive and developmental effects. Additionally, it has been shown to have toxic effects on the liver and kidneys.

Advantages And Limitations For Lab Experiments

2,6-Dibromo-3,5-difluorotoluene has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a wide variety of experiments. However, it has several drawbacks, including its volatility and toxicity.

Future Directions

There are several potential future directions for research on 2,6-Dibromo-3,5-difluorotoluene. One potential direction is to further investigate its biochemical and physiological effects, as well as its potential applications in medicine. Additionally, further research could be conducted on the effects of halogenation on the properties of aromatic compounds. Finally, research could be conducted on the potential environmental impacts of 2,6-Dibromo-3,5-difluorotoluene.

properties

IUPAC Name

2,4-dibromo-1,5-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c1-3-6(8)4(10)2-5(11)7(3)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYBHXCNJNVQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1Br)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-3,5-difluorotoluene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-3,5-difluorotoluene
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-3,5-difluorotoluene
Reactant of Route 3
2,6-Dibromo-3,5-difluorotoluene
Reactant of Route 4
Reactant of Route 4
2,6-Dibromo-3,5-difluorotoluene
Reactant of Route 5
Reactant of Route 5
2,6-Dibromo-3,5-difluorotoluene
Reactant of Route 6
Reactant of Route 6
2,6-Dibromo-3,5-difluorotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.